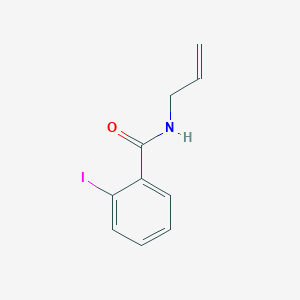

N-allyl-2-iodobenzamide

Description

Contextual Significance within Benzamide (B126) and Allylic Systems Chemistry

The importance of N-allyl-2-iodobenzamide is best understood by considering the significance of its constituent parts: the benzamide core and the allylic system. Benzamides are a well-established class of compounds with a broad spectrum of applications, most notably in medicinal chemistry where they form the structural basis of numerous pharmaceuticals. The amide bond is a key feature in peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets.

Allylic systems, containing a carbon-carbon double bond adjacent to a saturated carbon, are fundamental reactive partners in a vast array of organic reactions. The allyl group in N-allyl-2-iodobenzamide can participate in various transformations, including palladium-catalyzed reactions, radical cyclizations, and electrophilic additions, allowing for the introduction of new stereocenters and ring systems. The combination of the benzamide and allyl functionalities within a single molecule provides a powerful tool for the efficient synthesis of diverse chemical structures.

Historical Trajectory of Research on 2-Iodobenzamide (B1293540) Scaffolds as Synthetic Intermediates

The use of 2-iodobenzamide scaffolds as synthetic intermediates has a rich history in organic chemistry. buet.ac.bd The carbon-iodine bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This reactivity has been extensively exploited for the formation of new carbon-carbon and carbon-heteroatom bonds.

Historically, reactions such as the Heck, Suzuki, and Sonogashira couplings have been successfully applied to 2-iodobenzamide derivatives to introduce a wide range of substituents at the ortho-position. This has provided access to a diverse library of substituted benzamides. Furthermore, the ortho-haloamide motif has proven to be a valuable precursor for various cyclization reactions, leading to the formation of important heterocyclic systems like quinazolinones and other fused-ring structures. The development of these synthetic methods laid the groundwork for the more specialized applications of N-allyl-2-iodobenzamide.

Overview of N-allyl-2-iodobenzamide as a Versatile Substrate for Complex Molecular Architectures

N-allyl-2-iodobenzamide has distinguished itself as a particularly versatile substrate due to the strategic placement of the iodo and allyl groups. This arrangement facilitates intramolecular reactions, where the allyl group can react with the ortho-position of the benzene (B151609) ring, often mediated by a metal catalyst or a radical initiator.

One of the most prominent applications of N-allyl-2-iodobenzamide is in palladium-catalyzed intramolecular cyclization reactions. These reactions, often referred to as Heck-type cyclizations, can lead to the formation of various nitrogen-containing heterocycles, such as isoindolinones and related structures. The reaction proceeds through the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by migratory insertion of the allyl group and subsequent reductive elimination to afford the cyclized product.

Furthermore, N-allyl-2-iodobenzamide is a competent substrate in radical cyclizations. researchgate.net Treatment of the compound with a radical initiator, such as tributyltin hydride, can generate an aryl radical at the ortho-position. This radical can then add to the pendant allyl group, leading to the formation of a new ring system. The regioselectivity of this cyclization can often be controlled to produce either five- or six-membered rings, depending on the reaction conditions and the specific structure of the substrate.

The ability to readily form complex, polycyclic structures from a relatively simple and accessible starting material underscores the value of N-allyl-2-iodobenzamide in modern organic synthesis. Its utility in constructing core scaffolds found in natural products and pharmaceutically active molecules ensures its continued importance in the field.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXWXYYAYYVWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66896-70-6 | |

| Record name | N-ALLYL-2-IODOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of N Allyl 2 Iodobenzamide

Intramolecular Cyclization Reactions

The strategic placement of the allyl and iodo-substituted benzamide (B126) moieties within the same molecule facilitates a variety of intramolecular cyclization reactions, providing efficient pathways to valuable heterocyclic scaffolds.

Palladium-Catalyzed Annulation Reactions for Fused Heterocycles (e.g., isoquinolin-1-one)

Palladium catalysis has proven to be a powerful tool for the synthesis of isoquinolin-1-one and its derivatives from substrates like N-allyl-2-iodobenzamide. These annulation reactions often proceed through a cascade of steps, including C-H activation, allylation, and subsequent cyclization.

One notable strategy involves a palladium-catalyzed regioselective C-H functionalization/annulation sequence. nih.govorganic-chemistry.org In this process, N-sulfonyl amides react with allylbenzenes, and while not directly using N-allyl-2-iodobenzamide, the underlying principles are relevant. nih.govorganic-chemistry.org The reaction typically involves a Pd(II) catalyst, such as Pd(TFA)₂, and a co-oxidant like Cu(OAc)₂. organic-chemistry.org The proposed mechanism initiates with C(sp²)–H activation, followed by aminopalladation, β-H elimination, and isomerization, with air often serving as the terminal oxidant. nih.govorganic-chemistry.org This methodology has been successfully applied to construct isoquinolinones in yields of up to 96%. nih.govorganic-chemistry.org The sulfonyl group on the amide is crucial for achieving high regioselectivity. organic-chemistry.org

Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been explored for the synthesis of isoquinoline-1-carboxamides, demonstrating the utility of palladium in functionalizing the isoquinoline (B145761) core. mdpi.com While this is an intermolecular example, it highlights the reactivity of the iodo-isoquinoline system, which can be formed from precursors like N-allyl-2-iodobenzamide.

A highly regioselective palladium-catalyzed C-H allylation/annulation reaction of N-sulfonyl amides with allylic alcohols has also been developed to construct 3,4-dihydroisoquinolones bearing a vinyl substituent. researchgate.net This cascade cyclization represents a novel approach where allylic alcohols are utilized in a C-H allylation process. researchgate.net

The table below summarizes representative conditions for palladium-catalyzed annulation reactions leading to isoquinolinone-type structures.

Table 1: Conditions for Palladium-Catalyzed Annulation Reactions

| Catalyst | Co-oxidant/Ligand | Solvent | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Pd(TFA)₂ | Cu(OAc)₂ | p-xylene | 110 | up to 96 | organic-chemistry.org |

| Pd(OAc)₂ | PPh₃ | DMF | 50 | 55-89 | mdpi.com |

Radical-Mediated Cyclizations (e.g., 11-endo aryl radical cyclization to benzolactams)

Radical cyclizations offer an alternative pathway to construct ring systems from N-allyl-2-iodobenzamide and its derivatives. These reactions are typically initiated by the generation of an aryl radical at the C-2 position of the benzamide ring, which then undergoes an intramolecular addition to the allyl group.

A notable example is the regioselective 12-endo aryl radical cyclization of N-(4-allyloxybutyl)-2-iodobenzamide. researchgate.net This reaction, mediated by tri-n-butyltin hydride, leads to the formation of a benzomacrolactam. researchgate.net The structure of the resulting macrocycle was confirmed through extensive NMR spectroscopy. researchgate.net This demonstrates the feasibility of forming large ring systems through radical-mediated processes, a significant achievement in synthetic chemistry.

Electrophilic Cyclizations Involving the Allyl Moiety

The allyl group in N-allyl-2-iodobenzamide can also participate in electrophilic cyclization reactions. These transformations are typically initiated by an electrophile that activates the double bond, followed by an intramolecular attack by the amide nitrogen or oxygen.

A significant development in this area is the enantioselective oxidative cyclization of N-allyl benzamides to form oxazolines and oxazines. organic-chemistry.orgchemrxiv.orgnih.gov This reaction is catalyzed by a chiral triazole-substituted iodoarene catalyst. organic-chemistry.orgchemrxiv.orgnih.gov The process allows for the synthesis of highly enantioenriched oxazolines with yields up to 94% and enantioselectivities reaching 98% ee. organic-chemistry.orgchemrxiv.orgnih.gov The reaction tolerates a wide range of substrates, including N-allyl amides, thioamides, and imideamides, enabling the construction of various chiral five-membered N-heterocycles. organic-chemistry.orgchemrxiv.org The mechanism proceeds via an iodine(III)-mediated oxidative cyclization, where the catalyst activates the N-allyl amide, facilitating the intramolecular attack and ring formation. organic-chemistry.org This method can also be extended to the formation of six-membered oxazines. organic-chemistry.orgchemrxiv.org

Carbopalladation/Amination Cyclizations of Related Allenyl Derivatives

While not directly involving N-allyl-2-iodobenzamide, the carbopalladation/amination cyclizations of related N-allenyl-2-iodobenzamides are highly relevant. These reactions showcase the versatility of palladium catalysis in constructing complex heterocyclic systems. In these transformations, an initial carbopalladation of the allene (B1206475) is followed by an intramolecular amination to afford the cyclized product. This strategy provides access to a variety of nitrogen-containing heterocycles.

Intermolecular Coupling and Cross-Coupling Reactions

The aryl iodide functionality in N-allyl-2-iodobenzamide serves as a key handle for various intermolecular coupling reactions, allowing for the introduction of diverse substituents onto the aromatic ring.

Heck and Sonogashira Coupling with Aryl/Alkynyl Partners

The Heck and Sonogashira reactions are cornerstone transformations in palladium-catalyzed cross-coupling chemistry. organic-chemistry.orgyoutube.comyoutube.com

The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgyoutube.com While specific examples with N-allyl-2-iodobenzamide as the aryl halide partner are not extensively detailed in the provided context, the general principles apply. Oxidative Heck couplings of free allylamines with aryl iodides have been achieved using CO₂ as a transient directing group, highlighting the amenability of related structures to this transformation. chemrxiv.org The reaction can be catalyzed by various palladium complexes, often in the presence of a phosphine (B1218219) ligand and a base. organic-chemistry.orgnih.govnih.gov The Heck reaction is known for its high stereoselectivity, typically favoring the formation of the trans alkene product. organic-chemistry.orgyoutube.com

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. youtube.comresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. youtube.comorganic-chemistry.orgnih.gov The Sonogashira coupling of iodo-containing 2-aryloxazolines with terminal alkynes has been demonstrated to proceed under mild conditions, affording a library of functionalized aryloxazolines. researchgate.net This suggests that N-allyl-2-iodobenzamide would be a suitable substrate for similar transformations, allowing for the introduction of various alkynyl groups at the 2-position of the benzamide ring. The reaction conditions can often be performed under aerobic and ligand-free conditions. nih.gov

The table below provides general conditions for these cross-coupling reactions.

Table 2: General Conditions for Heck and Sonogashira Reactions

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Ref |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | NaOAc | - | youtube.com |

| Heck | [Pd₂(dba)₃] | DavePhos | NaOtBu | Toluene (B28343) | nih.gov |

| Sonogashira | Pd(acac)₂ | Hydrazone ligand, CuI | K₃PO₄ | DMSO | organic-chemistry.org |

Suzuki-Miyaura and Stille Coupling Applications

N-allyl-2-iodobenzamide serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental for the formation of carbon-carbon bonds.

In Suzuki-Miyaura coupling , the C(sp2)-I bond of N-allyl-2-iodobenzamide readily undergoes oxidative addition to a palladium(0) catalyst. The resulting organopalladium intermediate then reacts with an organoboron reagent in the presence of a base to form a new C-C bond, regenerating the palladium(0) catalyst. This methodology has been applied to the synthesis of a variety of 2-aryl allyl phosphonates and sulfones. nih.gov A notable advantage of this approach is the ability to perform the reaction in environmentally benign solvents like water. nih.gov The use of nickel catalysts has also been explored as a more abundant and cost-effective alternative to palladium. nih.gov

The Stille coupling offers another avenue for C-C bond formation, pairing the organoiodide with an organotin reagent. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling is catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura and Stille Coupling Reactions

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Ref. |

| Suzuki-Miyaura | NiSO₄·6H₂O/Cationic 2,2′-bipyridyl | Arylboronic acids | 2-Aryl allyl phosphonates/sulfones | nih.gov |

| Stille | Pd(PPh₃)₄ | Organostannanes | Biaryls, etc. | organic-chemistry.orgwikipedia.org |

C(sp2)-I Bond Activation in Transition Metal Catalysis

The carbon-iodine bond in N-allyl-2-iodobenzamide is the most reactive site for many transition metal-catalyzed reactions. Its activation is a key step in numerous cross-coupling methodologies. The C(sp2)-I bond is weaker than corresponding C-Br and C-Cl bonds, making it more susceptible to oxidative addition to low-valent transition metals like palladium(0) and nickel(0). This reactivity is the cornerstone of reactions like the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. organic-chemistry.orgwikipedia.orgnih.gov

Transition metal-catalyzed functionalization of C(sp2)-H bonds has also become a significant area of research, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.netnih.govresearchgate.net While not directly involving the C-I bond, these methods highlight the broader context of C-H activation in which N-allyl-2-iodobenzamide could potentially participate, for instance, after an initial C-I bond functionalization.

Copper-Catalyzed Cross-Coupling for Isoindolinones and Indoles

Copper catalysis provides a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. researchgate.netnih.govrsc.orgresearchgate.net In the context of N-allyl-2-iodobenzamide and related structures, copper-catalyzed intramolecular reactions are of particular interest for the synthesis of heterocyclic compounds.

For instance, copper-catalyzed intramolecular C-N bond formation is a powerful strategy for synthesizing nitrogen-containing heterocycles. While direct examples with N-allyl-2-iodobenzamide leading to isoindolinones are not extensively detailed in the provided results, the principles of copper-catalyzed amination reactions are well-established. nih.gov

The synthesis of indoles , another important class of heterocycles, can be achieved through various copper-catalyzed methods. researchgate.netnih.govmdpi.com These methods often involve the cyclization of substrates containing both an aniline-type nitrogen and a suitable carbon-based functional group. For example, copper has been used to catalyze the N-arylation of indoles and the synthesis of indoles from 2-vinylanilines. nih.govresearchgate.net Although N-allyl-2-iodobenzamide is not a direct precursor in these specific examples, the underlying principles of copper-catalyzed C-N and C-C bond formation are relevant to its potential reactivity pathways for constructing indole (B1671886) and isoindolinone scaffolds.

Table 2: Copper-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst | Substrate Type | Product | Ref. |

| N-Arylation of Indoles | CuI/diamine ligand | Indole and aryl halide | N-Arylindole | researchgate.net |

| Intramolecular Alkene Amination | Cu(OTf)₂/bis(oxazoline) | N-sulfonyl-2-vinylaniline | N-sulfonylindole | nih.gov |

Directed C-H Functionalization Strategies

The amide group in N-allyl-2-iodobenzamide can act as a directing group, facilitating the selective functionalization of C-H bonds at positions ortho to the amide.

Ortho-Directed Metallation/Functionalization by the Amide Group

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The amide group is a well-established directing group for this transformation. wikipedia.orgorganic-chemistry.orguwindsor.capsu.edu The reaction typically involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, which coordinates to the oxygen atom of the amide carbonyl. This coordination increases the acidity of the ortho-protons, allowing for their selective deprotonation to form an aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups at the ortho position. While the iodine atom at the 2-position of N-allyl-2-iodobenzamide already occupies one ortho position, the amide group can direct functionalization to the other ortho position (the 6-position).

Mechanistic Elucidation Studies

The mechanisms of the reactions involving N-allyl-2-iodobenzamide are generally understood within the broader context of established organometallic and organic reaction mechanisms.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings, the catalytic cycle is well-documented and involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of N-allyl-2-iodobenzamide to form a Pd(II) intermediate.

Transmetalation: The organoboron (in Suzuki) or organotin (in Stille) reagent transfers its organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

In copper-catalyzed reactions , the mechanisms can be more varied. For C-N cross-coupling, a proposed mechanism often involves the coordination of the amine and the aryl halide to the copper center, followed by reductive elimination. Radical pathways have also been proposed for certain copper-catalyzed carbonylative cross-couplings. nih.gov

The mechanism of directed ortho-metalation involves the coordination of the organolithium reagent to the amide directing group, which facilitates the deprotonation of the ortho-C-H bond through a concerted metalation-deprotonation pathway. wikipedia.org

Mechanistic studies on related systems, such as the formation of N-nitrosodimethylamine (NDMA) from dimethylamine, highlight the complexity of reactions involving amine derivatives and the potential for multiple reaction pathways, including the formation of intermediate species like 1,1-dimethylhydrazine (B165182) (UDMH). nih.gov While not directly analogous, these studies underscore the importance of detailed mechanistic investigations to understand the formation of products and byproducts in reactions involving N-allyl-2-iodobenzamide.

Kinetic Isotope Effect (KIE) Investigations

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the rate-determining step of a reaction and providing insights into the structure of the transition state. epfl.chrsc.orgosti.gov This is achieved by comparing the reaction rates of a substrate and its isotopically labeled counterpart. epfl.ch In the context of N-allyl-2-iodobenzamide, KIE studies would typically involve the strategic replacement of hydrogen atoms with deuterium (B1214612) at specific positions on the allyl group.

For instance, in a typical palladium-catalyzed intramolecular Heck reaction, a plausible rate-determining step could be the oxidative addition of the C-I bond to the palladium(0) catalyst, the migratory insertion of the allyl group, or the subsequent β-hydride elimination. By placing deuterium atoms at the vinylic positions or at the allylic position adjacent to the nitrogen, one could probe whether the C-H bond is broken in the rate-determining step.

A primary KIE (kH/kD > 1) would be expected if a C-H bond at a labeled position is broken during the rate-determining step. For example, if β-hydride elimination from an alkyl-palladium intermediate is rate-limiting, deuteration at the appropriate β-position of the allyl moiety would result in a significant primary KIE. Conversely, the absence of a primary KIE would suggest that C-H bond cleavage is not involved in the slowest step of the reaction.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information. epfl.ch For example, a secondary KIE could help to distinguish between different hybridization states of a carbon atom in the transition state.

While specific KIE studies on N-allyl-2-iodobenzamide are not extensively reported in the literature, data from analogous systems can provide a framework for what might be expected. The following table illustrates hypothetical KIE values and their potential interpretations for the cyclization of N-allyl-2-iodobenzamide.

| Deuterated Position | Plausible Rate-Determining Step | Expected kH/kD | Interpretation |

| C1 of allyl group | Migratory Insertion | ~1.0 | No C-H bond cleavage at this position in the RDS. |

| C2 of allyl group | β-Hydride Elimination | > 2 | Indicates C-H bond breaking is part of the RDS. |

| C3 of allyl group | Oxidative Addition | ~1.0 | No C-H bond cleavage at this position in the RDS. |

This table is illustrative and based on general principles of KIEs in similar reaction types.

In Situ Spectroscopic Monitoring of Reaction Pathways

To gain a real-time understanding of the transformation of N-allyl-2-iodobenzamide into its cyclized products, in situ spectroscopic techniques are invaluable. nih.govornl.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction progresses, without the need for isolation. nih.govornl.gov

In situ IR spectroscopy can be particularly useful for monitoring the disappearance of the starting material and the appearance of products. nih.gov For example, the carbonyl stretch of the amide in N-allyl-2-iodobenzamide would have a characteristic frequency. Upon cyclization, the chemical environment around the carbonyl group changes, leading to a shift in its stretching frequency. By monitoring these changes over time, a kinetic profile of the reaction can be constructed. researchgate.net

In situ NMR spectroscopy offers even more detailed structural information. By setting up a reaction directly in an NMR tube, it is possible to track the changes in the chemical shifts and coupling constants of the protons and carbons of N-allyl-2-iodobenzamide. This can help in identifying transient intermediates that may not be stable enough for isolation. For instance, the formation of a palladium-π-allyl complex would lead to characteristic upfield shifts of the allyl proton signals in the ¹H NMR spectrum.

A hypothetical reaction monitoring experiment using in situ ¹H NMR could reveal the following:

| Time (minutes) | Key Species Observed | Plausible Structure |

| 0 | N-allyl-2-iodobenzamide | Starting Material |

| 15 | Appearance of new signals in the allyl region | Putative Palladium-π-allyl intermediate |

| 60 | Disappearance of starting material signals | Formation of cyclized product |

| 120 | Predominance of product signals | Reaction completion |

This table represents a hypothetical scenario for illustrative purposes.

Identification of Catalytic Intermediates

The identification of catalytic intermediates is a cornerstone of mechanistic investigation, providing direct evidence for a proposed reaction pathway. In the palladium-catalyzed cyclization of N-allyl-2-iodobenzamide, several key intermediates are plausible. mdpi.comnih.gov

Based on related transformations, a likely catalytic cycle would initiate with the oxidative addition of the aryl iodide to a palladium(0) species, forming an arylpalladium(II) intermediate. This would then be followed by an intramolecular migratory insertion of the allyl group onto the arylpalladium bond, a process also known as carbopalladation. This step generates a six-membered ring containing an alkylpalladium(II) species. The final step in the catalytic cycle is typically a β-hydride elimination to afford the cyclized product and a hydridopalladium(II) species, which upon reductive elimination regenerates the active palladium(0) catalyst.

In some cases, an alternative pathway involving amidopalladation, where the nitrogen atom of the amide adds to the palladium-activated alkene, could be operative. mdpi.com This would lead to a different set of intermediates.

The isolation and characterization of these intermediates can be challenging due to their transient nature. However, techniques such as low-temperature NMR spectroscopy or the use of carefully designed substrates that slow down subsequent reaction steps can sometimes allow for their direct observation and characterization.

A plausible catalytic cycle for the Heck cyclization of N-allyl-2-iodobenzamide is depicted below, highlighting the key proposed intermediates.

| Intermediate | Description |

| A | Oxidative addition product: Arylpalladium(II) iodide complex. |

| B | Migratory insertion product: Six-membered palladacycle. |

| C | β-Hydride elimination precursor: Conformationally arranged for H elimination. |

| D | Hydridopalladium(II) complex, which reductively eliminates to regenerate Pd(0). |

This table outlines the generally accepted intermediates in a Heck-type cyclization reaction.

N Allyl 2 Iodobenzamide As a Versatile Synthon in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

N-allyl-2-iodobenzamide serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Indole (B1671886) and Isoquinoline (B145761) Derivatives Synthesis

The synthesis of indole and isoquinoline derivatives represents a significant application of N-allyl-2-iodobenzamide. Indoles are a common structural motif in many biologically active compounds. While direct synthesis of indoles from N-allyl-2-iodobenzamide is not the most common route, its derivatives can be precursors. For instance, N-allyl-2-iodoanilines, which can be conceptually derived from the amide, are used in indole synthesis. A notable method involves the reaction of N-allenyl-2-iodoaniline derivatives with samarium(II) diiodide to afford indole derivatives in high yields under mild conditions. nih.gov Another versatile approach to indoles starts from haloarenes, which can be converted to a range of indoles in two steps, showcasing a variation of the Fischer indole synthesis. nih.gov

Isoquinolines, another important class of nitrogen-containing heterocycles, can also be synthesized using methodologies where N-allyl-2-iodobenzamide could serve as a precursor. A versatile synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the formation of highly substituted isoquinolines that are otherwise difficult to access. nih.gov Furthermore, the development of radical cascade reactions has provided new pathways to complex fused heterocyclic systems like indolo[2,1-a]isoquinolines. nih.gov

Pyrrole (B145914) Synthesis from N-Allylamides

While direct conversion of N-allyl-2-iodobenzamide to pyrroles is not extensively documented, the broader class of N-allylamides can be utilized in pyrrole synthesis. The Paal-Knorr pyrrole synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgpolimi.it N-allylamine, the parent amine of N-allyl-2-iodobenzamide, can participate in such reactions. Modern variations of this synthesis employ various catalysts and conditions to improve yields and substrate scope. organic-chemistry.orgmdpi.com For example, the reaction can be catalyzed by iron(III) chloride in water, providing an environmentally friendly route to N-substituted pyrroles. organic-chemistry.org

Fused Polycyclic Aromatic Systems and Benzolactams

N-allyl-2-iodobenzamide is a valuable precursor for the synthesis of fused polycyclic aromatic systems and benzolactams. The presence of the ortho-iodo and N-allyl groups allows for intramolecular cyclization reactions to form these complex structures. For instance, radical-mediated cyclizations can be initiated at the C-I bond, followed by attack of the resulting aryl radical onto the allyl group to construct new rings. This strategy has been employed to create a variety of fused heterocyclic systems.

Benzolactams, which are bicyclic lactams containing a benzene (B151609) ring, can be synthesized from N-allyl-2-iodobenzamide through intramolecular Heck reactions. In this process, a palladium catalyst is used to couple the aryl iodide with the alkene of the allyl group, leading to the formation of a new carbon-carbon bond and the closure of the lactam ring. The reaction conditions can be tuned to control the regioselectivity and yield of the desired benzolactam.

Application in Natural Product Total Synthesis

Role in the Synthesis of Advanced Materials Precursors (e.g., Tellurium Macrocycles)

A fascinating application of N-allyl-2-iodobenzamide lies in the synthesis of precursors for advanced materials, such as tellurium-containing macrocycles. An efficient copper-catalyzed method has been developed to synthesize 2-phenyl-benzamide tellurenyl iodides by inserting a tellurium atom into the carbon-iodine bond of 2-iodobenzamides. researchgate.net These organotellurium compounds are of interest for their potential applications in catalysis and materials science. researchgate.net The resulting tellurenyl iodides can be further transformed into other organotellurium molecules, such as ebtellur, which is a Te-N heterocycle that has shown catalytic activity. researchgate.net

The synthesis of 12-membered tellurium macrocycles functionalized with an allyl group has also been reported. researchgate.net These macrocycles are formed by the reaction of bis-p-methoxyphenyl tellurium dihalide with phenyl allyl phosphinic acid. researchgate.net While this example does not directly use N-allyl-2-iodobenzamide, it demonstrates the broader interest in incorporating allyl functionalities into tellurium-based macrocyclic structures, a field where N-allyl-2-iodobenzamide could potentially serve as a valuable precursor.

Advanced Spectroscopic and Structural Characterization in Mechanistic and Conformational Analysis

Solid-State Structural Elucidation (X-ray Crystallography)

While a specific single-crystal X-ray diffraction study for N-allyl-2-iodobenzamide is not publicly available, a detailed analysis of closely related structures, such as 2-iodobenzamide (B1293540) and other N-substituted benzamides, offers valuable insights into the likely solid-state conformation and intermolecular interactions of the title compound. nih.govmdpi.com

Analysis of Molecular Conformation and Torsion Angles

In the crystal structure of 2-iodobenzamide, the aromatic ring is inclined to the plane of the amide group by approximately 44.37°. nih.gov A similar non-planar arrangement is anticipated for N-allyl-2-iodobenzamide, driven by the steric hindrance between the ortho-iodo substituent and the carbonyl oxygen, as well as the N-allyl group. The presence of the allyl group introduces additional conformational possibilities. Studies on N-allyl amides suggest that multiple conformers can exist due to rotation around the N-C(allyl) and C-C single bonds of the allyl moiety. acs.orgnih.gov The specific torsion angles adopted in the crystal lattice will be those that minimize steric strain while maximizing favorable intermolecular interactions.

Table 1: Expected Torsion Angles in N-allyl-2-iodobenzamide based on Analogous Structures

| Dihedral Angle | Expected Range (°) | Rationale |

| I-C(2)-C(1)-O | ~180 (anti) or ~0 (syn) | Steric repulsion between iodine and carbonyl oxygen favors an anti-conformation. |

| C(2)-C(1)-N-C(allyl) | ~180 (trans) | The trans-amide conformation is generally more stable. |

| C(1)-N-C(allyl)-C=C | Variable | Rotation around this bond leads to different spatial orientations of the allyl group. |

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Interactions)

The solid-state packing of N-allyl-2-iodobenzamide is expected to be governed by a network of intermolecular interactions.

Hydrogen Bonding: The secondary amide functionality (N-H) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor. In the crystal structure of 2-iodobenzamide, N-H···O hydrogen bonds are a dominant feature, leading to the formation of dimers and tetramers. nih.gov A similar N-H···O hydrogen bonding motif is highly probable for N-allyl-2-iodobenzamide, organizing the molecules into chains or more complex supramolecular assemblies.

Halogen Bonding: The iodine atom at the ortho position of the benzoyl group is a potential halogen bond donor. In related 2-iodo-phenyl amides, short intermolecular I···O halogen bonds have been observed, with interaction distances around 3.012 Å. mdpi.com These interactions, where the electrophilic region on the iodine atom (the σ-hole) interacts with the lone pair of a carbonyl oxygen from a neighboring molecule, can play a significant role in directing the crystal packing. mdpi.com

Table 2: Potential Intermolecular Interactions in Solid N-allyl-2-iodobenzamide

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bonding | N-H | C=O | High |

| Halogen Bonding | C-I | C=O | Moderate to High |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in benzamides. ias.ac.in The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent. Different polymorphs arise from variations in molecular conformation or packing, leading to different intermolecular interaction patterns. ias.ac.in For N-allyl-2-iodobenzamide, it is conceivable that different polymorphs could arise from different orientations of the allyl group or different hydrogen and halogen bonding networks. The interplay of these non-covalent interactions is a key consideration in crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Solution-State Spectroscopic Investigations

Solution-state spectroscopy provides critical information on the conformational dynamics and stereochemistry of N-allyl-2-iodobenzamide in a non-crystalline environment.

Multi-dimensional NMR Spectroscopy for Conformational Dynamics and Stereochemistry (e.g., 1H, 13C, DEPT, COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of organic molecules.

¹H and ¹³C NMR: The ¹H NMR spectrum of N-allyl-2-iodobenzamide would show distinct signals for the aromatic protons, the amide proton, and the protons of the allyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the iodo and amide functionalities. The amide proton (N-H) would likely appear as a broad signal, and its chemical shift could be solvent-dependent due to hydrogen bonding with the solvent. The allyl group would exhibit characteristic signals for the vinylic and allylic protons. The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom in the molecule. nih.govspectrabase.comredalyc.org

DEPT (Distortionless Enhancement by Polarization Transfer): This technique would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals, particularly for the allyl moiety.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, establishing the connectivity within the molecule. For instance, it would show correlations between the amide proton and the adjacent allylic protons, as well as couplings between the protons within the allyl group and between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D NMR experiments correlate the chemical shifts of directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, providing a detailed map of the molecule's carbon framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-allyl-2-iodobenzamide

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Aromatic-H | 7.0 - 8.0 | 125 - 145 | Pattern will depend on substitution. |

| Amide-H (N-H) | 6.0 - 8.5 | - | Broad signal, solvent dependent. |

| Allyl-H (CH₂) | ~4.1 | ~43 | Coupled to N-H and vinyl protons. |

| Allyl-H (=CH₂) | 5.1 - 5.3 | ~117 | Two distinct signals expected. |

| Allyl-H (=CH) | 5.8 - 6.0 | ~134 | Multiplet due to coupling with adjacent protons. |

| Carbonyl-C (C=O) | - | 165 - 170 | |

| Iodo-substituted C | - | ~95 | Shielded due to the heavy atom effect. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Environments

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com They are particularly useful for identifying functional groups and probing intermolecular interactions. nih.govelsevierpure.com

IR Spectroscopy: The IR spectrum of N-allyl-2-iodobenzamide would be dominated by strong absorption bands characteristic of the amide group. The N-H stretching vibration would appear in the region of 3300-3500 cm⁻¹, and its position and shape would be sensitive to hydrogen bonding. The C=O stretching vibration (Amide I band) would be observed as a strong band around 1650 cm⁻¹. The N-H bending vibration (Amide II band) would appear near 1550 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and allyl groups, and C=C stretching of the allyl group. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching of the allyl group would typically give a strong Raman signal. The aromatic ring vibrations would also be prominent. Raman spectroscopy is often more sensitive to non-polar bonds and can provide information about the molecular backbone and skeletal vibrations. s-a-s.org Differences in the vibrational spectra between the solid state and solution would indicate changes in conformation and intermolecular interactions. americanpharmaceuticalreview.com

Table 4: Key Vibrational Frequencies for N-allyl-2-iodobenzamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3300 - 3500 | IR |

| C=O | Stretching (Amide I) | ~1650 | IR (strong), Raman (moderate) |

| N-H | Bending (Amide II) | ~1550 | IR |

| C=C (allyl) | Stretching | ~1640 | Raman (strong), IR (moderate) |

| Aromatic C-H | Stretching | >3000 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| C-I | Stretching | 500 - 600 | Raman |

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the detailed investigation of complex chemical reactions, offering unparalleled sensitivity and mass accuracy. In the context of the synthesis and transformation of N-allyl-2-iodobenzamide, HRMS provides a powerful means to monitor reaction progress, identify transient intermediates, and elucidate mechanistic pathways. This is particularly crucial for reactions such as transition-metal-catalyzed or radical-induced cyclizations, where the concentrations of key intermediates are often too low to be detected by other analytical techniques.

The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to detected ions, which is fundamental in distinguishing between starting materials, products, and various potential intermediates or byproducts that may only differ by a few millidaltons. Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS to gently ionize molecules from the reaction mixture, preserving their structural integrity for detection.

Mechanistic Insights into Cyclization Reactions

While specific HRMS studies detailing the reaction monitoring of N-allyl-2-iodobenzamide are not extensively documented in publicly accessible literature, the principles can be effectively illustrated through analogous systems. For instance, in palladium-catalyzed Heck-type cyclizations of similar N-allyl-haloaryl amides, HRMS has been instrumental. The general approach involves periodically sampling the reaction mixture, diluting it, and directly infusing it into the mass spectrometer. This allows for the real-time or quasi-real-time tracking of species.

In a hypothetical palladium-catalyzed cyclization of N-allyl-2-iodobenzamide to form a dihydroisoquinolinone derivative, HRMS would be employed to detect the key organopalladium intermediates. The expected charged intermediates, often stabilized by ligands, can be identified by their characteristic isotopic patterns and exact mass.

Table 1: Hypothetical HRMS Data for Monitoring a Palladium-Catalyzed Cyclization of N-allyl-2-iodobenzamide

| Detected Species | Chemical Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Identity |

| Starting Material Adduct | [C₁₀H₁₀INO + H]⁺ | 288.9829 | 288.9831 | 0.7 | Protonated N-allyl-2-iodobenzamide |

| Oxidative Addition Complex | [C₁₀H₁₀INOPd(L)₂]⁺ | - | - | - | Putative Pd(II) intermediate |

| Carbopalladated Intermediate | [C₁₀H₁₀INOPd(L)₂]⁺ | - | - | - | Cyclized Pd(II) intermediate |

| Product Adduct | [C₁₀H₁₀NO + H]⁺ | 160.0757 | 160.0759 | 1.2 | Protonated Dihydroisoquinolinone Product |

Note: The m/z values for palladium complexes are dependent on the specific ligands (L) used in the reaction and are thus represented as placeholders.

Detection of Transient Intermediates in Radical Cyclizations

Similarly, in radical-induced cyclizations, often initiated by radical initiators like AIBN and a reducing agent such as tributyltin hydride, HRMS can provide evidence for the formation of short-lived radical species and their subsequent reaction products. While direct detection of neutral radical species by ESI-MS is not feasible, their trapping products or downstream intermediates can be observed.

For the radical cyclization of N-allyl-2-iodobenzamide, the initial step would be the formation of an aryl radical. This radical would then undergo an intramolecular cyclization to form a new carbon-carbon bond, yielding a nitrogen-centered radical intermediate, which is subsequently quenched. HRMS can monitor the disappearance of the starting material and the appearance of the final cyclized product. Any stable byproducts formed through alternative radical pathways could also be identified by their exact mass.

Table 2: Representative HRMS Data for a Radical Cyclization of N-allyl-2-iodobenzamide

| Detected Species | Chemical Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Identity |

| Starting Material Adduct | [C₁₀H₁₀INO + Na]⁺ | 311.9648 | 311.9650 | 0.6 | Sodiated N-allyl-2-iodobenzamide |

| Reduced, Uncyclized Product | [C₁₀H₁₁NO + H]⁺ | 162.0913 | 162.0915 | 1.2 | Protonated N-allylbenzamide |

| Cyclized Product Adduct | [C₁₀H₁₀NO + H]⁺ | 160.0757 | 160.0758 | 0.6 | Protonated Dihydroisoquinolinone Product |

The data presented in these tables, while illustrative, underscore the capability of HRMS to provide high-fidelity snapshots of a reaction's progress. By tracking the relative intensities of the ions corresponding to reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. Furthermore, tandem mass spectrometry (MS/MS) experiments on the detected intermediate ions can provide further structural confirmation by analyzing their fragmentation patterns. This level of detailed molecular information is critical for optimizing reaction conditions and gaining a fundamental understanding of the underlying reaction mechanism.

Theoretical and Computational Studies on N Allyl 2 Iodobenzamide Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of N-allyl-2-iodobenzamide.

Transition State Characterization and Reaction Pathway Elucidation

A key application of DFT is the mapping of reaction pathways and the characterization of transition states. For a molecule like N-allyl-2-iodobenzamide, which possesses both an allyl group and an iodo-aromatic moiety, several reactions, such as radical-mediated cyclizations, could be of interest.

To elucidate a reaction pathway, computational chemists would propose a plausible mechanism and then use DFT to calculate the potential energy surface along the reaction coordinate. This involves:

Geometry Optimization: The three-dimensional structures of the reactant (N-allyl-2-iodobenzamide), the expected product(s), and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Specialized algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: These are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in a potential intramolecular cyclization reaction, DFT could be used to identify the transition state for the formation of a new carbon-carbon or carbon-nitrogen bond, providing precise information about bond lengths and angles at the point of maximum energy.

Energetic Profiles of Key Mechanistic Steps

Once the reactants, transition states, and products have been identified and their geometries optimized, DFT is used to calculate their electronic energies. This allows for the construction of an energetic profile for the entire reaction.

Key mechanistic steps that could be investigated for N-allyl-2-iodobenzamide include:

Atom Transfer (AT): In the presence of a radical initiator, the iodine atom could be abstracted. DFT calculations would provide the activation energy for this step.

Single Electron Transfer (SET): An alternative initiation could involve the transfer of a single electron to or from the molecule. DFT can be used to assess the feasibility of such a process by calculating the electron affinity and ionization potential. researchgate.net

A hypothetical data table for a reaction of N-allyl-2-iodobenzamide might look like this:

| Species | Relative Energy (kcal/mol) |

| Reactant (N-allyl-2-iodobenzamide) | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +15.2 |

| Product | -10.8 |

This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations provide a detailed picture of the electronic structure of N-allyl-2-iodobenzamide. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lu

HOMO: This orbital represents the region of the molecule most likely to donate electrons in a reaction. Its energy level is related to the ionization potential.

LUMO: This orbital represents the region of the molecule most likely to accept electrons. Its energy level is related to the electron affinity.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For N-allyl-2-iodobenzamide, FMO analysis would reveal the most nucleophilic and electrophilic sites, offering insights into its reactivity towards different reagents. The spatial distribution of these orbitals would indicate which atoms are primarily involved in electron donation and acceptance. Current time information in Berlin, DE.researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying specific points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility of a molecule over time. N-allyl-2-iodobenzamide has several rotatable bonds, leading to a complex conformational landscape.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. This allows for:

Identification of Stable Conformers: By analyzing the trajectory, one can identify the most stable and populated conformations of the molecule.

Understanding Dynamic Behavior: MD simulations can reveal how different parts of the molecule move relative to each other, which can be crucial for understanding how it might interact with other molecules or how it can achieve the correct geometry for a reaction.

For N-allyl-2-iodobenzamide, MD simulations could be used to understand the preferred orientation of the allyl group relative to the benzamide (B126) moiety, which would be a critical factor in any intramolecular reactions.

Prediction of Reactivity and Selectivity through Computational Modeling

By combining the insights from DFT and MD, computational modeling can be used to predict the reactivity and selectivity of N-allyl-2-iodobenzamide in various chemical transformations.

For example, if a reaction can proceed through multiple competing pathways leading to different products (regio- or stereoisomers), DFT calculations can be used to determine the activation energies for each pathway. The pathway with the lowest activation energy is generally the most favored, allowing for a prediction of the major product.

Computational modeling could address questions such as:

In a radical cyclization, will a 5- or 6-membered ring be preferentially formed?

What is the stereochemical outcome of an addition reaction to the allyl double bond?

By comparing the energetic barriers for the different possible outcomes, a quantitative prediction of the reaction's selectivity can be made. This predictive power is one of the most valuable aspects of computational chemistry in modern chemical research.

Q & A

Q. Q: What is the standard methodology for synthesizing N-allyl-2-iodobenzamide in academic settings?

A: A typical synthesis involves reacting 2-iodobenzoyl chloride with allylamine derivatives under anhydrous conditions. For example, in a nitrogen atmosphere, 2-iodobenzoyl chloride (1.5 equiv) is added to allylamine (1 equiv) in dichloromethane, followed by triethylamine (2 equiv) as a base. The mixture is stirred until completion (monitored via TLC), then washed with NH₄Cl, dried, and purified via flash chromatography (n-hexane/EtOAc gradient) .

Advanced Synthesis Challenges

Q. Q: How can researchers address regioselectivity challenges during the allylation of 2-iodobenzamide derivatives?

A: Regioselectivity is influenced by solvent polarity, catalyst choice (e.g., palladium vs. copper), and steric effects. For instance, polar aprotic solvents like DMF may favor N-allylation over O-allylation. Kinetic studies using in situ NMR can monitor intermediate formation, while computational modeling (DFT) predicts transition-state energies .

Basic Characterization Techniques

Q. Q: Which analytical methods are essential for characterizing N-allyl-2-iodobenzamide?

A: Core techniques include:

- NMR : ¹H/¹³C NMR in deuterated solvents to confirm allyl group integration and iodine’s deshielding effects.

- X-ray crystallography : Resolves molecular geometry (e.g., CCDC 2167555 in provides crystallographic data for analogous iodobenzamides) .

- Elemental analysis : Validates purity (>95% typical for publication) .

Advanced Structural Ambiguity Resolution

Q. Q: How can conflicting NMR and X-ray data on bond angles be resolved?

A: Discrepancies arise from dynamic effects (e.g., rotational isomers in solution). Combine variable-temperature NMR to assess conformational flexibility with DFT-optimized structures. Cross-validate using single-crystal X-ray data (e.g., CCDC datasets in ) .

Mechanistic Studies

Q. Q: What mechanistic pathways explain iodine’s role in palladium-catalyzed reactions involving N-allyl-2-iodobenzamide?

A: Iodine acts as a directing group, facilitating oxidative addition of Pd⁰ to the C–I bond. Transmetallation with allyl groups and reductive elimination yield coupled products. Isotopic labeling (e.g., ¹²⁵I tracing) and kinetic isotope effects (KIEs) can confirm mechanistic steps .

Data Contradiction Analysis

Q. Q: How should researchers address contradictions between theoretical and experimental yields?

A: Systematically evaluate:

Reaction monitoring : Use HPLC or GC-MS to detect side products.

Computational validation : Compare DFT-predicated activation barriers with experimental Arrhenius plots.

Error analysis : Quantify pipetting inaccuracies or solvent impurities via control experiments .

Experimental Design Factors

Q. Q: What variables critically influence the reproducibility of N-allyl-2-iodobenzamide synthesis?

A: Key factors:

- Solvent purity : Anhydrous CH₂Cl₂ minimizes hydrolysis.

- Stoichiometry : Excess 2-iodobenzoyl chloride (1.5 equiv) ensures complete allylation.

- Purification : Gradient elution in chromatography isolates regioisomers .

Advanced Optimization Strategies

Q. Q: What statistical approaches optimize reaction conditions for high-yield N-allyl-2-iodobenzamide synthesis?

A: Design of Experiments (DoE) models (e.g., Box-Behnken) test variables: temperature (20–60°C), catalyst loading (0.5–5 mol%), and solvent (CH₂Cl₂ vs. THF). Response surface methodology identifies maxima in yield and selectivity .

Reproducibility and Data Sharing

Q. Q: How can researchers ensure reproducibility of crystallographic data for novel iodobenzamide derivatives?

A: Deposit raw diffraction data in public repositories (e.g., CCDC) with detailed experimental parameters (wavelength, temperature). Provide cif files and refinement statistics (R-factors) in supplementary materials, as exemplified in .

Toxicity and Safety

Q. Q: What safety protocols are recommended for handling N-allyl-2-iodobenzamide?

A: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; iodine vapors require scrubbing. Dispose of waste via halogen-specific protocols. Reference SDS guidelines for iodinated compounds (e.g., ’s handling codes) .

Advanced Analytical Techniques

Q. Q: How do hyphenated techniques (e.g., LC-MS/MS) improve impurity profiling of N-allyl-2-iodobenzamide?

A: LC-MS/MS with electrospray ionization (ESI) detects trace regioisomers (<0.1%). Coupling with collision-induced dissociation (CID) fragments ions for structural confirmation. Calibrate using certified reference materials (CRMs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.